![molecular formula C22H17N3O2 B14153996 3-(3-methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one CAS No. 799260-39-2](/img/structure/B14153996.png)
3-(3-methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methoxybenzaldehyde with 2-aminobenzonitrile to form an intermediate, which is then subjected to cyclization and subsequent reactions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: The methoxy and pyridinylethenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce new functional groups, potentially altering the biological activity of the compound .
Applications De Recherche Scientifique
3-(3-Methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(3-methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Quinazolinone: A closely related compound with a similar core structure but different substituents.
3-Methoxyphenylboronic acid: Another compound with a methoxyphenyl group, used in different chemical applications.
Uniqueness
3-(3-Methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Propriétés
Numéro CAS |
799260-39-2 |
|---|---|
Formule moléculaire |
C22H17N3O2 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one |
InChI |
InChI=1S/C22H17N3O2/c1-27-18-9-6-8-17(15-18)25-21(13-12-16-7-4-5-14-23-16)24-20-11-3-2-10-19(20)22(25)26/h2-15H,1H3/b13-12+ |
Clé InChI |
YEIBOASUJWYKIS-OUKQBFOZSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=N4 |
SMILES canonique |
COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=N4 |
Solubilité |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



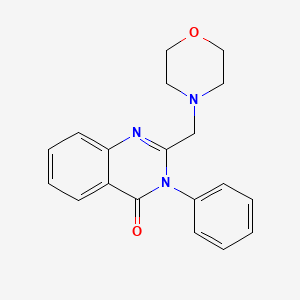
![1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine](/img/structure/B14153919.png)
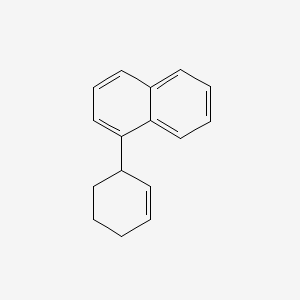
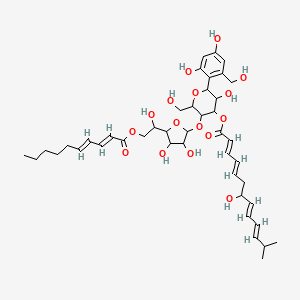
![[2-(2-Chloroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14153952.png)
![N-[1-Furan-2-yl-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14153957.png)
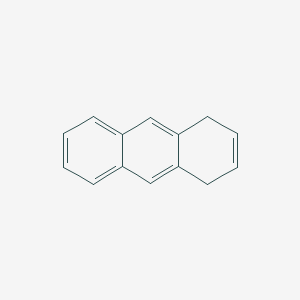
![Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]-](/img/structure/B14153969.png)
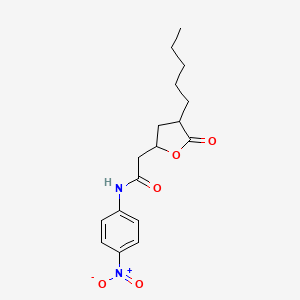
![3-({[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B14153984.png)
![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-6-indolyl]acetic acid](/img/structure/B14153991.png)
![6-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14153994.png)
![2-Ethyl-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B14153997.png)
